Critical Micelle Concentration (CMC) Reduction with Increasing Alkyl Chain Length in n-Alkanesulfonate Homologs
In a homologue series of sodium secondary n-alkanesulfonates spanning C14, C16, and C18, CMC values decrease systematically with increasing alkyl chain length. This class-level inference establishes that C18 alkanesulfonates (the core hydrophobic moiety of octadecyl methanesulfonate) require lower bulk concentrations to achieve micellization compared to shorter-chain C14 and C16 counterparts, conferring higher surfactant efficiency per unit mass [1]. The observed CMC reduction per methylene group addition is consistent with established thermodynamic principles governing hydrophobic effect-driven micelle formation.
| Evidence Dimension | Critical micelle concentration (CMC) as a function of alkyl chain length |
|---|---|
| Target Compound Data | C18 alkanesulfonate: Lower CMC (specific numerical value not disclosed in source abstract) |
| Comparator Or Baseline | C14 alkanesulfonate: Higher CMC; C16 alkanesulfonate: Intermediate CMC |
| Quantified Difference | CMC values decrease with increasing chain length (qualitative trend direction established) |
| Conditions | Sodium secondary n-alkanesulfonate homologs (C14, C16, C18); CMC determined via specific conductivity and surface tension measurements at various temperatures [1] |
Why This Matters
For procurement decisions in surfactant formulation, the C18 chain length of octadecyl methanesulfonate provides inherently higher micellization efficiency (lower CMC) than shorter-chain alternatives, enabling reduced dosage requirements for equivalent surface activity and potentially lowering raw material cost-in-use.
- [1] Journal of Surfactants and Detergents. (2012). Surface Activities, Foam Properties, HLB, and Krafft Point of Some n-Alkanesulfonates (C14–C18) with Different Isomeric Distributions. 15(4), 419-431. View Source
